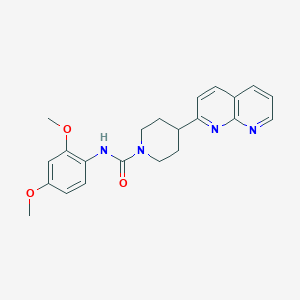![molecular formula C18H19FN6O2S B6468905 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640967-40-2](/img/structure/B6468905.png)
6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a fascinating compound that merges complex chemical structures with unique properties. Its multifaceted nature has garnered interest in various scientific fields, ranging from medicinal chemistry to industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves a series of intricate steps:
Formation of Octahydropyrrolo[3,4-c]pyrrol-2-yl Core: : This may involve cyclization reactions under controlled conditions.
Fluorobenzenesulfonyl Addition: : Introduced through sulfonylation reactions using fluorobenzenesulfonyl chloride.
Attachment of Purine Moiety: : Involves coupling reactions, ensuring the correct positioning of the purine ring.
Methylation: : Achieved via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent quality and scalability. Optimizing reaction times, temperatures, and solvent use is crucial for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.
Reduction: : Under suitable conditions, it can be reduced, affecting its pharmacokinetic properties.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic ring or the purine moiety.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Utilizing halides or sulfonates for electrophilic substitution, and bases for nucleophilic substitution.
Major Products
Oxidized analogs
Reduced forms with modified biological activity
Substituted derivatives that may have enhanced or diminished properties
Scientific Research Applications
Chemistry
Biology
Serves as a molecular probe in biological studies, helping understand cellular processes and mechanisms.
Medicine
Investigated for its potential therapeutic effects, possibly acting as an inhibitor for specific enzymes or receptors.
Industry
Applied in materials science for creating novel materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Mechanism of Action
Molecular Targets
The compound interacts with specific molecular targets, potentially including enzymes, receptors, or nucleic acids, altering their activity and function.
Pathways Involved
In biochemical pathways, it might inhibit or activate particular enzymes, leading to downstream effects that can be therapeutic or indicative of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
6-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
6-[5-(2-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Uniqueness
The fluorine atom in 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine imparts unique chemical and biological properties, such as enhanced metabolic stability and specific binding affinities that differentiate it from its chlorinated or methylated counterparts.
Would you like to dive deeper into any specific section?
Properties
IUPAC Name |
6-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-23-11-22-16-17(23)20-10-21-18(16)24-6-12-8-25(9-13(12)7-24)28(26,27)15-5-3-2-4-14(15)19/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLWARSUNJUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6468833.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468850.png)
![2-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468864.png)
![4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6468869.png)
![2-(2-fluorobenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468874.png)
![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline](/img/structure/B6468882.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468887.png)
![3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6468889.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468895.png)
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468914.png)
![1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one](/img/structure/B6468916.png)
